![molecular formula C10H12O4 B1306406 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde CAS No. 64673-04-7](/img/structure/B1306406.png)
4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde
Overview
Description
4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde is a chemical compound used in various products such as coating products, adhesives and sealants, inks and toners, fillers, putties, plasters, modelling clay, finger paints, paper chemicals and dyes, photo-chemicals, polymers and semiconductors . It is also a photoinitiator allowed by the FDA certification system; it can be used in water-based photocuring systems, with high melting point, and can also be used in UV-curable powder coatings .
Synthesis Analysis
The synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde involves complex chemical reactions. Upon UV activation, 2-hydroxy-4’- (2-hydroxyethoxy)-2-methylpropiophenone dissociates into benzoyl and ketyl radicals, which induce polymerization .Molecular Structure Analysis
The molecular structure of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde is based on structures generated from information available in ECHA’s databases. The molecular electrostatic potential surface reveals the electrophilic and nucleophilic reactive sites of the molecule .Chemical Reactions Analysis
The chemical reactions involving 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde are complex and involve multiple steps. For instance, it has been used in the creation of multi-compartmental hydrogel particles for incompatible tandem reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde include a high melting point, making it suitable for use in water-based photocuring systems and UV-curable powder coatings . More detailed properties like molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, etc. can be found in databases like PubChem .Scientific Research Applications
Synthesis and Chemical Intermediates
4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde, a derivative of vanillin, plays a significant role in the synthesis of various chemical compounds. Tan Ju and Liao Xin (2003) discussed the synthesis methods of vanillin, highlighting its importance as a chemical intermediate in pharmaceutical, perfumery, and food flavoring industries (Tan & Liao, 2003). Similarly, Lu Yong-zhong (2011) described the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol, emphasizing its significance in the chemical industry (Lu, 2011).
Anti-Asthmatic Activities
Research by Young-Woon Jang et al. (2010) explored the anti-asthmatic activities of phenolic compounds derived from roots of Gastrodia elata, including 4-hydroxy-3-methoxybenzaldehyde. They found that these compounds showed significant effects in reducing asthmatic responses in guinea pigs (Jang, Lee, & Kim, 2010).
Crystal Structures and Molecular Properties
A study conducted by L. Gomes et al. (2018) examined the crystal structures of methoxybenzaldehyde oxime derivatives, providing insights into different hydrogen-bonding patterns and molecular conformations (Gomes, de Souza, Da Costa, Wardell, & Low, 2018). N. Rajendiran and T. Balasubramanian (2008) studied the absorption, fluorescence spectral characteristics, and intramolecular charge transfer effects of 4-hydroxy-3-methoxybenzaldehyde (Rajendiran & Balasubramanian, 2008).
properties
IUPAC Name |
4-(2-hydroxyethoxy)-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXGYHPTBPXION-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390005 | |
Record name | 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde | |
CAS RN |
64673-04-7 | |
Record name | 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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